molecular formula C14H12ClNO4S B3051107 4-chloro-2-[(4-methylphenyl)sulfonylamino]benzoic Acid CAS No. 31100-24-0

4-chloro-2-[(4-methylphenyl)sulfonylamino]benzoic Acid

Cat. No. B3051107
CAS RN: 31100-24-0
M. Wt: 325.8 g/mol
InChI Key: OUBOGOIHVZQFAD-UHFFFAOYSA-N
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Description

4-chloro-2-[(4-methylphenyl)sulfonylamino]benzoic Acid, also known as 4-Chloro-2- (4-tolylsulfonyl)anthranilic acid, is a chemical compound with the molecular formula C14H12ClNO4S . It has a molecular weight of 326.77532 .


Molecular Structure Analysis

The molecular structure of 4-chloro-2-[(4-methylphenyl)sulfonylamino]benzoic Acid consists of a benzene ring substituted with a chlorine atom and a sulfonylamino group that is further substituted with a 4-methylphenyl group . The InChI Key for this compound is OUBOGOIHVZQFAD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 326.77532 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • A study by Pomarnacka and Kornicka (1998) involved the synthesis of derivatives related to 4-chloro-2-[(4-methylphenyl)sulfonylamino]benzoic acid. These derivatives demonstrated potential anticancer activity in vitro (Pomarnacka & Kornicka, 1998).

Transformation in Disinfection Processes

  • Research by Xiao et al. (2013) revealed the transformation mechanism of benzophenone-4, closely related to 4-chloro-2-[(4-methylphenyl)sulfonylamino]benzoic acid, in chlorine-promoted disinfection, elucidating potential environmental impacts (Xiao et al., 2013).

Antimicrobial Properties

  • Saleem et al. (2018) synthesized novel sulfonamide derivatives, including structures similar to 4-chloro-2-[(4-methylphenyl)sulfonylamino]benzoic acid, and tested their antimicrobial efficacy against various bacterial strains, revealing significant potential as antibacterial agents (Saleem et al., 2018).

Synthesis Methodology

  • Almarhoon et al. (2019) developed an eco-friendly method for synthesizing sulfonamide and sulfonate carboxylic acid derivatives, including compounds structurally related to 4-chloro-2-[(4-methylphenyl)sulfonylamino]benzoic acid. This method emphasized high yields and purity under green conditions, which is crucial for sustainable chemical production (Almarhoon et al., 2019).

EP1 Receptor Antagonists

  • Naganawa et al. (2006) discovered that analogs of 4-chloro-2-[(4-methylphenyl)sulfonylamino]benzoic acid showed optimized antagonist activity against the EP1 receptor subtype, indicating potential applications in pharmacological treatments (Naganawa et al., 2006).

Inhibitors in Cardiac Treatments

  • Baumgarth, Beier, and Gericke (1997) investigated benzoylguanidines as Na+/H+ exchanger inhibitors for cardiac treatments, including structures similar to 4-chloro-2-[(4-methylphenyl)sulfonylamino]benzoic acid. These compounds showed promise as adjunctive therapy in acute myocardial infarction treatment (Baumgarth et al., 1997).

properties

IUPAC Name

4-chloro-2-[(4-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-9-2-5-11(6-3-9)21(19,20)16-13-8-10(15)4-7-12(13)14(17)18/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBOGOIHVZQFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(4-methylbenzenesulfonamido)benzoic acid

CAS RN

31100-24-0
Record name 4-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31100-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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